Bpiq-i

Content Navigation

CAS Number

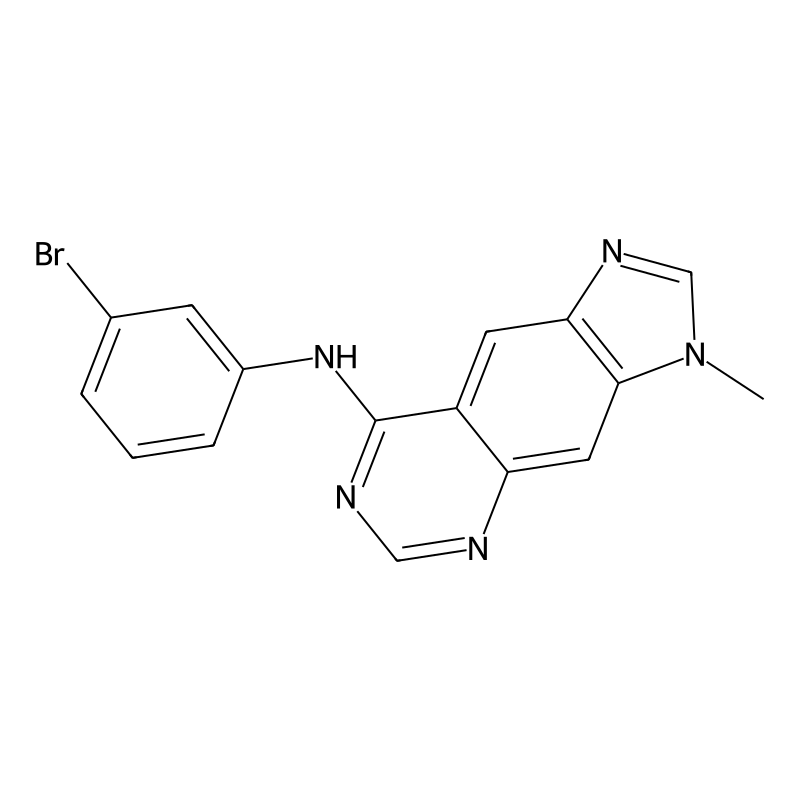

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Core Mechanism and Biochemical Properties

BPIQ-I (CAS 174709-30-9) is a synthetic organic compound that specifically targets the tyrosine kinase activity of EGFR [1] [2]. Its primary characteristics are summarized in the table below.

| Property | Description |

|---|---|

| Mechanism | Reversible, ATP-competitive inhibitor of EGFR tyrosine kinase [3] [2] |

| Specificity | Potent and specific for EGFR [1] [2] |

| Cellular Uptake | Cell-permeable [2] |

| Molecular Formula | C₁₆H₁₂BrN₅ [1] [3] |

| Molecular Weight | 354.20 g/mol [1] [3] |

This mechanism is illustrated in the following signaling pathway diagram:

This compound inhibits EGFR signaling by competing with ATP, thereby blocking tyrosine phosphorylation and subsequent downstream signaling that leads to cell proliferation [3] [2].

Experimental Anti-Proliferative Data

The inhibitory effect of this compound on cell growth has been demonstrated in vitro. The table below summarizes the half-maximal effective concentration (EC₅₀) values from a cell viability assay conducted over 3 days [3].

| Cell Line | Cancer Type | This compound EC₅₀ (μM) |

|---|---|---|

| SKOV-3 | Ovarian Cancer | 6.5 |

| MDA-MB-468 | Breast Cancer | 30 |

| A-431 | Epidermoid Carcinoma | >50 |

| U-87 | Glioblastoma | >50 |

| MDA-MB-231 | Breast Cancer | >50 |

Key Experimental Protocols

The anti-proliferative data for this compound was generated using a standard Cell Viability Assay [3]. The methodology is outlined below, which can serve as a template for researchers wishing to validate or explore its effects further.

- 1. Cell Lines: The assay utilized a panel of human cancer cell lines, including A-431 (epidermoid carcinoma), MDA-MB-468 (breast cancer), U-87 (glioblastoma), SKOV-3 (ovarian cancer), and MDA-MB-231 (breast cancer) [3].

- 2. Compound Treatment: Cells were treated with this compound across a concentration range of 0 to 50 µM [3].

- 3. Incubation Time: The treatment lasted for 3 days to assess the compound's effect on proliferation [3].

- 4. Data Analysis: Post-incubation, cell viability was measured, and the EC₅₀ value (the concentration that inhibits 50% of cell growth) was calculated for each cell line [3].

This general workflow for a kinase inhibitor screening assay is common in this field of research:

General workflow for assessing the anti-proliferative effects of a compound like this compound using a cell viability assay [3] [4].

Research Applications and Considerations

This compound serves as a highly specific tool for probing EGFR-driven signaling in cellular models. When using this inhibitor in research, consider the following:

- Specificity: Its primary advantage is its potency and specificity for the EGFR tyrosine kinase, making it excellent for targeted studies [1] [2].

- Cell-Permeability: As a cell-permeable compound, it is suitable for experiments in intact cells rather than just biochemical assays [2].

- Context-Dependent Activity: Its anti-proliferative effect is not universal but depends on the cellular context, as evidenced by the varying EC₅₀ across different cancer lines [3]. Researchers should empirically determine the effective concentration for their specific model system.

References

- 1. - BPIQ | CAS 174709-30-9 | SCBT - Santa Cruz Biotechnology I [scbt.com]

- 2. - BPIQ | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY I [guidetopharmacology.org]

- 3. medchemexpress.com/ bpiq - i .html [medchemexpress.com]

- 4. A kinase inhibitor screen identifies signaling pathways ... [pmc.ncbi.nlm.nih.gov]

Chemical and Biological Profile of BPIQ-I

The table below summarizes the core identity and reported activity of BPIQ-I.

| Property | Description |

|---|---|

| CAS Number | 174709-30-9 [1] [2] [3] |

| Molecular Formula | C₁₆H₁₂BrN₅ [1] [2] [3] |

| Molecular Weight | 354.20 g/mol [1] [2] [3] |

| Synonym | PD 159121 [1] [2] [4] |

| Primary Target | EGFR (Epidermal Growth Factor Receptor) [1] [5] [6] |

| Mechanism | Potent, reversible, and ATP-competitive tyrosine kinase inhibitor [1] [5] |

| Reported IC₅₀ | 25 pM (picomolar) for EGFR tyrosine kinase activity [5] |

| Reported Solubility | 5 mg/ml in DMSO [5] |

Reported Experimental Data and Protocols

Key experimental findings and methodologies from the scientific literature are summarized in the following tables.

Table 1: Reported Anti-proliferative Activity of this compound (72-hour exposure) [1]

| Cell Line | Reported EC₅₀ (μM) |

|---|---|

| SKOV-3 (Ovarian Cancer) | 6.5 |

| MDA-MB-468 (Breast Cancer) | 30 |

| A-431 (Epidermoid Carcinoma) | >50 |

| U-87 (Glioblastoma) | >50 |

| MDA-MB-231 (Breast Cancer) | >50 |

Table 2: Example Experimental Protocols from Literature

| Assay Type | Reported Methodology |

|---|

| Cell Viability Assay [1] | 1. Seed cells in 96-well plates (4,000 cells/well). 2. Incubate overnight. 3. Treat with this compound (e.g., 0-50 µM range) for 72 hours. 4. Add cell viability reagent (e.g., CCK-8). 5. Measure absorbance at 450 nm after 1-hour incubation. | | Colony Formation Assay [7] | 1. Seed a low density of cells (e.g., 800 cells/well) in 6-well plates. 2. Treat with inhibitor for 24 hours. 3. Replace with drug-free medium. 4. Continue culturing for ~14 days, allowing colony formation. 5. Fix cells with 4% paraformaldehyde and stain with 1% crystal violet. 6. Count visible colonies. |

The Role of EGFR Inhibitors in Research

This compound functions by targeting the intracellular tyrosine kinase domain of EGFR. The following diagram illustrates the core signaling pathway and mechanism of tyrosine kinase inhibitors (TKIs) like this compound.

core EGFR signaling and TKI inhibition mechanism.

- Clinical Relevance of EGFR: EGFR is a well-validated oncology target [8] [9]. Its abnormal activation promotes tumor growth and progression, making it a key target for drugs like tyrosine kinase inhibitors (TKIs) and monoclonal antibodies [8].

- Combination Therapy Strategies: Research explores combining EGFR inhibitors with other agents. For example, simultaneous blockade of the EGFR/MEK/ERK and PI3K/AKT/mTOR pathways has shown synergistic anti-tumor effects in glioblastoma models [7].

Important Notes for Researchers

- Research Use Only: this compound is explicitly sold for research purposes only and is not for diagnostic or therapeutic use in humans [1] [3] [6].

- Handling and Storage: The compound should be protected from light. Powder is typically stored at -20°C, and reconstituted stock solutions in DMSO are stable for up to 3 months at -20°C [5].

- Data Context: The experimental data and protocols summarized here are from scientific literature and supplier documentation. Researchers should validate these methods in their own laboratories.

References

- 1. This compound (PD 159121) | EGFR Tyrosine Kinase Inhibitor [medchemexpress.com]

- 2. This compound [immunomart.com]

- 3. This compound | CAS 174709-30-9 [abmole.com]

- 4. This compound [cymitquimica.com]

- 5. This compound CAS 174709-30-9 | 203696 [merckmillipore.com]

- 6. This compound | CAS 174709-30-9 [scbt.com]

- 7. Dual blockade of EGFR and PI3K signaling pathways offers... [biosignaling.biomedcentral.com]

- 8. List of EGFR (anti- inhibitors ) - Drugs.com EGFR [drugs.com]

- 9. EGFR Inhibitors and EGFR Signaling Pathway [bocsci.com]

BPIQ-I tyrosine kinase activity

Physical & Chemical Properties

For practical laboratory use, here are the key handling properties of BPIQ-I.

| Property | Specification |

|---|---|

| CAS Number | 174709-30-9 [1] [2] [3] |

| Molecular Formula | C₁₆H₁₂BrN₅ [1] [3] [4] |

| Molecular Weight | 354.2 (approx.) [1] [4] [5] |

| Purity | ≥95% (HPLC) or ≥99.0% (varies by supplier) [3] [5] |

| Solubility | Soluble in DMSO (e.g., 5 mg/mL) [3] |

| Storage | Protect from light; -20°C; stable for up to 3 months in solution at -20°C [3] |

Mechanism of Action & Signaling Pathway

This compound functions by precisely blocking EGFR-mediated signal transduction. The following diagram illustrates this pathway and the point of inhibition.

As the diagram shows, this compound competes with ATP for the binding site on the tyrosine kinase domain of EGFR. By doing so, it prevents the receptor's autophosphorylation and subsequent activation of downstream signaling cascades, such as the MAPK/ERK pathway, which are critical for cell proliferation and survival [2] [6] [3].

Experimental Considerations

While the search results do not provide a complete step-by-step protocol for a specific assay, they offer key parameters and context for using this compound in research.

- Key Experimental Context: this compound has been used in studies investigating complex cellular signaling networks. For example, one study used it to demonstrate that δ-opioid receptor activation of the ERK/MAP kinase pathway depends on transactivation of Receptor Tyrosine Kinases (RTKs) like EGFR [6].

- Practical Usage Guidelines:

References

- 1. - BPIQ | CAS 174709-30-9 | SCBT - Santa Cruz Biotechnology I [scbt.com]

- 2. - BPIQ | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY I [guidetopharmacology.org]

- 3. This compound CAS 174709-30-9 | 203696 [merckmillipore.com]

- 4. - BPIQ | TargetMol I [targetmol.com]

- 5. - BPIQ | CAS 174709-30-9 | AbMole BioScience | I - BPIQ Price I [abmole.com]

- 6. δ-Opioid receptors activate ERK/MAP kinase via integrin- ... [sciencedirect.com]

Anti-proliferative Activity of BPIQ-I

| Cell Line | BPIQ-I EC50 (µM) |

|---|---|

| SKOV-3 (Ovarian) | 6.5 |

| MDA-MB-468 (Breast) | 30 |

| A-431 (Epidermoid) | >50 |

| U-87 (Glioblastoma) | >50 |

| MDAMB-231 (Breast) | >50 |

> Assay Background: Data from a 3-day cell viability assay [1].

Mechanism of Action

This compound functions as an ATP-competitive inhibitor [1]. It binds to the ATP-binding pocket of EGFR's tyrosine kinase domain, preventing the receptor from utilizing ATP for autophosphorylation and subsequent activation of downstream signaling cascades [2] [1]. This inhibition of the EGFR pathway leads to reduced cellular proliferation.

Research Applications & Protocol

This compound is a tool for studying EGFR-driven processes. The methodology below, derived from a kinase inhibitor screen investigating middle ear mucosal hyperplasia, exemplifies its research use [3].

> Experimental workflow for evaluating this compound effects on tissue growth [3].

- Key Experimental Details [3]:

- Tissue Model: Rat middle ear (ME) mucosal explants.

- This compound Treatment: Applied for 6 days at concentrations of 0.05, 0.5, or 5.0 µM, dissolved in DMSO (final concentration 0.1%).

- Culture Medium: DMEM/Hams-F12 mix, supplemented with 5% bovine serum, antibiotics, hydrocortisone, and isoproterenol.

- Outcome Measurement: Explant growth area after 9 days in vitro (DIV).

Finding More Information

For in-depth technical details, experimental protocols, and latest research:

- Supplier Websites: Product pages from companies like Santa Cruz Biotechnology [2] and MedChemExpress [1].

- Scientific Literature: Search databases like PubMed for research articles [3].

References

Information on a Related Compound: BPIQ

The search did uncover a detailed study on a synthetic quinoline analog called BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one). While it is not "BPIQ-I", its research may offer useful insights [1].

The study investigated the anti-cancer effects of BPIQ on human non-small cell lung cancer (NSCLC) cells, focusing on its ability to induce apoptosis and inhibit cell migration. A key finding was the dual role of the extracellular signal-regulated kinase (ERK) protein [1].

The simplified diagram below summarizes the dual role of ERK in the cellular response to BPIQ treatment.

Key Experimental Findings and Methodologies

The following table summarizes the core experimental data and methodologies from the BPIQ study [1].

| Aspect | Experimental Methodology | Key Findings |

|---|---|---|

| Cell Line | Human NSCLC H1299 cells [1]. |

| Proliferation & Apoptosis | Trypan Blue Exclusion Assay: Measured cell viability and growth inhibition [1]. Annexin V/PI Staining & Flow Cytometry: Quantified apoptotic cell population [1]. MAPK Inhibition: Used specific inhibitors for JNK, p38, and ERK pathways [1]. | BPIQ induced growth inhibition and apoptosis. Only the ERK inhibitor (FR180204) rescued cells from BPIQ-induced death, indicating a pro-apoptotic role for ERK in this context [1]. | | Cell Migration | Wound Healing Assay: Measured cell movement into a scratched "wound" area [1]. Boyden Chamber Assay: Quantified cell invasion through a membrane [1]. | Sub-lethal concentrations of BPIQ significantly inhibited cell migration. This was accompanied by reduced activity of MMP-2 and MMP-9 [1]. | | Anti-Migration Mechanism | Zymography: Assessed activity of matrix metalloproteinases (MMP-2 and MMP-9) [1]. MAPK Inhibition: Combined ERK inhibitor with BPIQ treatment [1]. | Inhibition of ERK enhanced BPIQ's anti-migration effect, indicating that ERK activity plays a protective, pro-survival/migration role in this specific process [1]. | | Pathway Analysis | Western Blotting: Detected phosphorylation (activation) levels of JNK, p38, and ERK MAPK proteins [1]. | BPIQ treatment upregulated phosphorylated JNK and ERK. p38 activation was not detailed [1]. |

References

Molecular Pathway Analysis: A Template with Curcumin

Recent research (2021) has highlighted the potential of curcumin, a natural compound, in treating aggressive breast cancer subtypes like Triple-Negative Breast Cancer (TNBC) and hormone-independent HER2+ breast cancer. Its therapeutic action comes from modulating multiple key cellular signaling pathways simultaneously [1].

The table below summarizes the core pathways modulated by curcumin, demonstrating the format for presenting quantitative or mechanistic data:

| Pathway Name | Key Molecular Targets | Effect of Curcumin | Cellular Outcome |

|---|---|---|---|

| PI3K/Akt/mTOR | AKT, mTOR | Downregulates expression of AKT, suppressing the pathway [1]. | Inhibition of cell proliferation, migration, and survival [1]. |

| JAK/STAT | Information missing | Information missing | Information missing |

| MAPK | Information missing | Information missing | Information missing |

| NF-ĸB | Information missing | Information missing | Information missing |

| p53 | Information missing | Information missing | Information missing |

| Wnt/β-catenin | Information missing | Information missing | Information missing |

| Apoptosis & Cell Cycle | Bcl-2 family proteins | Modulates expression of pro- and anti-apoptotic proteins [1]. | Induction of programmed cell death (apoptosis) and cell cycle arrest [1]. |

Experimental Workflow for Pathway Validation

The following diagram, defined using the DOT language, outlines a generalized experimental workflow for validating the effect of a compound like curcumin (or BPIQ-I) on a molecular pathway. This workflow involves in vitro (lab-based) testing followed by data analysis and modeling.

This workflow is consistent with modern drug development approaches. For instance, a 2025 article in Bioprocess International discusses the use of advanced intestinal organoid monolayers for ADME (Absorption, Distribution, Metabolism, and Excretion) studies, which fits into the "Molecular & Phenotypic Analysis" phase [2]. Furthermore, the use of Physiologically Based Pharmacokinetic (PBPK) modeling, as demonstrated in a 2025 study on sunscreen actives, is a crucial step for translating in vitro findings to predict human outcomes [3].

How to Proceed with this compound Research

Since direct information on this compound is not available, here are concrete steps you can take to further your research:

- Verify the Compound Identifier: Double-check the spelling and nomenclature of "this compound". It might be a laboratory's internal code, a specific isomer, or a derivative of a more widely known compound.

- Consult Specialized Databases: Search in-depth scientific databases such as:

- PubMed / MEDLINE: For biomedical literature.

- Google Scholar: For a broader academic search.

- SciFinderⁿ or Reaxys: For detailed chemical information and patents.

- Explore Related Pathways: If this compound is an inhibitor or modulator, research the pathway it is named after (e.g., a "BPIQ" kinase pathway). Understanding the parent pathway can provide significant clues.

References

BPIQ-I synthetic quinoline derivative

Molecular Overview and Significance

BPIQ (2,9-bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a derivative from the 6-arylindeno[1,2-c]quinoline chemical class [1]. Its significance stems from its potent anticancer activities, demonstrated in in vitro models and an in vivo zebrafish xenograft model, showing particular efficacy against non-small cell lung cancer (NSCLC) cells [1].

DFIQ (9-[3(dimethylamino)propoxy]-6-{4-[3-(dimethylamino)propoxy]phenyl}-2-fluoro-11H-indeno[1,2-c]quinolin-11-one) is a novel synthetic analog of BPIQ, where the pyrrolidine domains are replaced with dimethylamine and a fluorine atom [2]. Research indicates DFIQ not only induces apoptosis but also sensitizes NSCLC cells to ferroptosis, a non-apoptotic programmed cell death, revealing its potential as an adjuvant in cancer therapy [3].

Mechanisms of Anticancer Action

The anticancer effects of BPIQ and DFIQ are multi-faceted, involving the induction of multiple cell death pathways.

BPIQ: Induction of Mitochondrial Apoptosis and Cell Cycle Arrest: BPIQ inhibits lung cancer cell growth by inducing G2/M-phase arrest, associated with decreased levels of cyclin B and CDK1 proteins. It also triggers mitochondrial apoptosis, characterized by upregulation of pro-apoptotic proteins (Bad, Bim) and downregulation of pro-survival proteins (XIAP, survivin). siRNA knockdown confirmed the essential role of Bim in BPIQ-induced apoptosis [1].

DFIQ: Synergistic Induction of Apoptosis and Ferroptosis: DFIQ promotes cell death through apoptosis and enhances cancer cell sensitivity to ferroptosis inducers (e.g., erastin, RSL3). The core mechanism involves:

- Promoting oxidative stress by disrupting Reactive Oxygen Species (ROS) clearance, leading to superoxide radical accumulation [2] [3]

- Causing autophagic and mitophagic dysfunction, preventing clearance of damaged mitochondria [2] [3]

- Accumulation of damaged mitochondria and lipid peroxidation, driving ferroptotic cell death [3]

The diagram below illustrates the key signaling pathways through which DFIQ exerts its anticancer effects.

DFIQ induces cell death via ROS, autophagy disruption, and mitochondrial damage.

Quantitative Efficacy Data

The table below summarizes key quantitative findings from experimental studies.

| Compound | Experimental Model | IC50 / Effective Concentration | Key Observed Effects |

|---|

| BPIQ | H1299 lung cancer cells (Zebrafish xenograft) | Not explicitly stated in provided text [1] | - G2/M-phase cell cycle arrest

- Mitochondrial apoptosis (↑Bad, ↑Bim; ↓XIAP, ↓survivin)

- Anti-cancer effect in vivo | | DFIQ | H1299 NSCLC cells [2] | 4.16 µM (24h) 2.81 µM (48h) | - DNA damage & apoptosis

- ROS accumulation (superoxide)

- Autophagic flux block (↓LAMP2, lysosome accumulation) | | | A549 NSCLC cells [2] | 5.06 µM (24h) 3.53 µM (48h) | - DNA damage & apoptosis

- ROS accumulation (superoxide)

- Autophagic flux block | | | H1299, A549, H460 cells with Ferroptosis Inducers [3] | Decrease in IC50 of erastin/RSL3 by at least 0.5-fold | - Synergistic ferroptosis induction

- ↑Mitochondrial ROS

- Disruption of mitophagic flux |

Key Experimental Methodologies

Core methodologies used to investigate BPIQ/DFIQ are outlined below, which can serve as a reference for protocol design.

In Vitro Cytotoxicity and Viability Assays: MTT assay is standard for determining cell viability and IC50 values [3]. Cells are seeded in 96-well plates, treated with compounds, and incubated with MTT reagent. Resulting formazan crystals are dissolved, and absorbance is measured to determine metabolic activity [3]. Colony formation assay assesses long-term cell proliferation and survival post-treatment [2].

Cell Death and Mechanism Analysis: Flow cytometry with Annexin V/PI double staining quantifies apoptotic cell populations [2]. Dihydroethidium (DHE) and DCFDA staining detect specific ROS like superoxide anions and hydrogen peroxide [2]. Western blotting analyzes protein expression changes for apoptotic markers (Bax, Bad, cleaved caspases), autophagy markers (LC3II, p62), and ferroptosis markers (GPX4, xCT) [2] [3].

In Vivo Efficacy Models: Zebrafish xenograft model is used for evaluating anti-cancer efficacy in vivo. Human cancer cells (e.g., H1299) are implanted into zebrafish larvae, followed by compound treatment. Tumor volume is monitored and measured to assess compound effect [2] [1].

The experimental workflow for DFIQ is visualized in the following diagram.

Key experimental steps for evaluating DFIQ's efficacy and mechanisms.

Research Implications and Future Directions

BPIQ and DFIQ show significant promise as anticancer agents. BPIQ is a potent inducer of mitochondrial apoptosis, while DFIQ's ability to induce apoptosis and sensitize cells to ferroptosis is particularly valuable for overcoming apoptosis insensitivity, a common chemoresistance mechanism [3]. DFIQ's synergy with ferroptosis inducers like erastin and the clinical drug sorafenib suggests its potential as a therapeutic adjuvant [3].

Future work should focus on:

- Further elucidating the precise molecular targets of BPIQ and DFIQ

- Evaluating their efficacy and safety in higher mammalian models

- Exploring their synergistic potential with a broader range of established chemotherapeutics and immunotherapies

References

Mechanism of Action: Inducing Mitochondrial Apoptosis

BPIQ, a novel synthetic quinoline derivative, demonstrates a potent anti-cancer effect by triggering mitochondrial-mediated apoptosis, as evidenced in studies on lung cancer cells [1].

- Induction of G2/M Phase Arrest: BPIQ treatment leads to a significant accumulation of cells in the G2/M phase of the cell cycle. This arrest is associated with a marked decrease in the protein levels of cyclin B and cyclin-dependent kinase 1 (CDK1), which are essential for the G2/M transition [1].

- Regulation of Apoptotic Proteins: BPIQ alters the balance of pro-apoptotic and pro-survival proteins [1]. It upregulates the expression of pro-apoptotic proteins like Bad and Bim [1]. Concurrently, it downregulates key pro-survival proteins, XIAP and survivin [1]. This shift in protein balance promotes cell death.

- Dependence on Bim: siRNA knockdown experiments confirm that Bim plays a critical role in mediating the apoptotic effects induced by BPIQ [1].

The following diagram illustrates this core pathway and the key proteins involved.

BPIQ induces mitochondrial apoptosis via cell cycle arrest and protein regulation.

Quantitative Efficacy Data

The table below summarizes the cytotoxic activity of BPIQ and a related active compound from another study [2].

| Compound | Cell Line | Assay | IC₅₀ Value | Reference |

|---|---|---|---|---|

| BPIQ | H1299 (Lung Cancer) | Cell Viability | Information not available in search results | [1] |

| Compound 4a (3-(1-naphthylmethyl)-4-phenyl-5,6,7,8-tetrahydro-1H-quinolin-2-one) | A549 (Lung Cancer) | MTT (72 hours) | 11.33 ± 0.67 µM | [2] | | Compound 4a | HTC-116 (Colon Cancer) | MTT (72 hours) | ~13 µM | [2] | | Compound 4a | HEK293 (Normal Kidney) | MTT (72 hours) | >50 µM (Minimal toxicity) | [2] |

Experimental Models & Protocols

The anti-cancer effects of BPIQ have been validated using the following models and techniques:

- In Vitro and In Vivo Models: Efficacy was demonstrated in human lung cancer cell lines (H1299) and a zebrafish xenograft model, which is a valuable pre-clinical tool for assessing drug activity [1].

- Key Experimental Techniques:

- Flow Cytometry: Used for analyzing cell cycle distribution (propidium iodide staining) and detecting apoptosis (Annexin V/7-AAD staining) [1] [2].

- Western Blotting: Employed to detect changes in the levels of proteins involved in cell cycle regulation and apoptosis (e.g., cyclin B, CDK1, Bad, Bim, XIAP, survivin) [1].

- Gene Knockdown: siRNA targeting Bim was used to confirm the protein's essential role in BPIQ-induced apoptosis [1].

- Colony Formation Assay: This technique confirmed that the treatment results in a significant, dose-dependent reduction in the long-term proliferative capacity of cancer cells [2].

Technical Guide: Assessing Mitochondrial Apoptosis

For investigating a compound's effect on mitochondrial function and apoptosis, consider these established methodologies.

- Seahorse XF Analyzer for Mitochondrial Respiration: This technology measures the Oxygen Consumption Rate (OCR) in living cells in real-time [3] [4] [5]. The "Mito Stress Test" uses specific inhibitors to dissect different aspects of mitochondrial function:

- Oligomycin: Inhibits ATP synthase; reveals ATP-linked respiration.

- FCCP: Uncouples mitochondria to measure maximum respiratory capacity.

- Rotenone & Antimycin A: Inhibit Complex I and III; reveal non-mitochondrial respiration [3].

- Real-Time Apoptosis/Necrosis Discrimination: A advanced method uses live cells stably expressing two probes: a FRET-based caspase sensor and a mitochondria-targeted fluorescent protein (e.g., Mito-DsRed) [6].

- Apoptotic cells show loss of FRET (caspase activation) but retain mitochondrial fluorescence.

- Necrotic cells lose the cytosolic FRET probe without caspase activation but retain mitochondrial fluorescence [6].

- Guidelines for Mitochondrial Assessment: When studying mitochondrial dysfunction in disease models, it is crucial to follow standardized guidelines for techniques like OCR measurement, assessment of mitochondrial membrane potential (using dyes like TMRM), and NAD(P)H autofluorescence imaging to ensure reproducible and comparable results [4].

Research Synthesis and Future Directions

The evidence positions BPIQ and related quinolinone derivatives as promising candidates for anti-cancer drug development.

- Structural Insights: The core quinoline structure is a privileged scaffold in medicinal chemistry. The activity of compound 4a, a tetrahydroquinolinone derivative, underscores the therapeutic potential of this chemical class. Its specificity against cancer cells with minimal toxicity to normal cells is a key advantage [2].

- Connection to Core Apoptotic Machinery: BPIQ's regulation of Bim places its action upstream of the core mitochondrial apoptosis pathway. Bim is a BH3-only protein that can both neutralize anti-apoptotic proteins (like BCL-2) and directly activate the pro-apoptotic effectors BAX and BAK [7]. Activation of BAX/BAK leads to Mitochondrial Outer Membrane Permeabilization (MOMP), the committed step in the mitochondrial pathway of apoptosis, resulting in cytochrome c release and caspase activation [7].

References

- 1. BPIQ, a novel synthetic quinoline derivative, inhibits growth ... [pubmed.ncbi.nlm.nih.gov]

- 2. Tetrahydroquinolinone derivatives exert antiproliferative ... [nature.com]

- 3. Protocol to assess changes in mitochondrial respiration in ... [pmc.ncbi.nlm.nih.gov]

- 4. Guidelines on experimental methods to assess ... [nature.com]

- 5. A Novel Approach to Mitochondrial Transplantation in a ... [mdpi.com]

- 6. A quantitative real-time approach for discriminating ... [nature.com]

- 7. The Mitochondrial Pathway of Apoptosis Part II: The BCL-2 ... [pmc.ncbi.nlm.nih.gov]

BPIQ's Cellular Effects and Mechanisms of Action

| Cancer Cell Type | Cell Cycle Effect | Apoptosis & Cell Death Markers | Key Molecular Mechanisms & Pathways | Other Effects |

|---|

| Lung Cancer (H1299 cells) [1] | G2/M-phase arrest [1] | - ↑ Pro-apoptotic: Bad, Bim [1]

- ↓ Pro-survival: XIAP, Survivin [1] | - Downregulation of cyclin B and CDK1 [1]

- Induction of mitochondrial apoptosis [1] | Studied in vitro and in vivo (zebrafish xenograft) [1] | | Retinoblastoma (Y79 cells) [2] | Information not specified in source | - ↑ Reactive Oxygen Species (ROS) [2]

- ↑ DNA damage (γH2AX activation) [2] | - Apoptosis attenuated by ROS scavenger NAC [2]

- Downregulation of anti-apoptotic proteins [2] | - | | Hepatocellular Carcinoma (Ha22T, Huh7 cells) [3] | Information not specified in source | - ↑ DNA damage (γH2AX) [3]

- ↑ ER stress proteins: GRP78, IRE1α, CHOP [3] | - Downregulation of pro-survival proteins: Survivin, XIAP, cyclin D1 [3] | - |

The following diagram illustrates the core signaling pathways through which BPIQ exerts its anti-cancer effects, based on the aggregated data from the table above.

BPIQ's multi-targeted mechanism of action involves inducing ROS, DNA damage, ER stress, and cell cycle arrest, ultimately leading to apoptosis.

Experimental Protocols for Key Findings

For researchers looking to replicate or build upon these findings, here is a summary of the core experimental methodologies used in the cited studies.

1. Assessing Anti-Cancer Potential (Cell Viability)

- Key Assays: Trypan Blue Exclusion Assay, MTT Assay, and Colony Formation Assay [4] [3].

- Typical Workflow:

- Plate cancer cells in multi-well plates and allow to adhere.

- Treat cells with a range of BPIQ concentrations (e.g., 0-10 μM) for 24-48 hours.

- For MTT: Add MTT reagent, incubate to allow formazan crystal formation by viable cells, dissolve crystals, and measure absorbance [5].

- For Trypan Blue: Mix cell suspension with dye and count unstained (viable) cells versus total cells [3].

- For Colony Formation: Seed cells at low density, treat with BPIQ, allow colonies to form over 1-2 weeks, stain, and count [4] [3].

2. Analyzing Cell Cycle Distribution

- Key Assay: Flow cytometry using DNA-binding dyes like Propidium Iodide (PI) [1] [5].

- Typical Workflow:

- Treat cells with BPIQ.

- Harvest and fix cells (typically in ethanol).

- Treat cells with RNase to remove RNA.

- Stain cellular DNA with PI.

- Analyze stained cells by flow cytometry. The DNA content correlates with cell cycle phase (G1, S, G2/M) [1].

3. Detecting Apoptosis

- Key Assays: Annexin V/Propidium Iodide (PI) staining and Western Blot for apoptotic proteins [1] [4].

- Typical Workflow for Annexin V/PI:

- Harvest cells after BPIQ treatment.

- Stain with Annexin V (binds to phosphatidylserine on the outer membrane of apoptotic cells) and PI (stains DNA in necrotic cells with compromised membranes).

- Analyze by flow cytometry to distinguish live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells [4].

4. Investigating Mechanism: ROS and Protein Expression

- ROS Detection: Use fluorescent probes like Dihydroethidium (DHE) for superoxide anions. Cells are treated with BPIQ, incubated with DHE, and analyzed by flow cytometry for increased fluorescence [4].

- Protein Expression Analysis (Western Blot):

- Lyse BPIQ-treated and control cells.

- Separate proteins by molecular weight using gel electrophoresis and transfer to a membrane.

- Incubate membrane with antibodies against target proteins (e.g., γH2AX, cyclin B1, CDK1, Bim, survivin, GRP78).

- Use chemiluminescence to detect antibody binding and visualize protein levels [2] [1] [3].

5. In Vivo Validation

- Zebrafish Xenograft Model:

References

- 1. (PDF) BPIQ , a novel synthetic quinoline derivative, inhibits growth and... [scispace.com]

- 2. (PDF) Quinoline-Based Compound BPIQ Exerts Anti-Proliferative... [academia.edu]

- 3. 9-bis[2-(pyrrolidin-1-yl) ethoxy]-6-{4-[2-(pyrrolidin-1-yl) ethoxy] phenyl}... [pubmed.ncbi.nlm.nih.gov]

- 4. DFIQ, a Novel Quinoline Derivative, Shows Anticancer ... [mdpi.com]

- 5. Houttuynia cordata Thunb. Hexane fraction induces MDA- ... [sciencedirect.com]

BPIQ: Core Mechanisms of Action in Lung Cancer

BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a synthetic compound that demonstrates potent anti-cancer activity against non-small cell lung cancer (NSCLC) through multiple pathways.

- Induction of Mitochondrial Apoptosis: BPIQ triggers programmed cell death by upregulating pro-apoptotic proteins (Bad, Bim) and downregulating pro-survival proteins (XIAP, Survivin) [1].

- Inhibition of Cell Migration: At sub-lethal concentrations, BPIQ significantly reduces the migratory capacity of cancer cells, a key step in metastasis, by downregulating Matrix Metalloproteinase (MMP)-2 and -9 activity [2].

- Dual Role of ERK Signaling: The extracellular signal-regulated kinase (ERK) pathway plays a contradictory role: it promotes BPIQ-induced apoptosis but conversely, its inhibition enhances BPIQ's anti-migration effects [2].

Quantitative Data on BPIQ's Efficacy and Mechanisms

The following tables summarize key quantitative findings from the cited studies.

Table 1: BPIQ-Induced Effects on Key Proteins and Functional Outcomes

| Target / Process | Effect of BPIQ | Experimental Model | Functional Outcome |

|---|---|---|---|

| Cell Cycle & Proliferation | |||

| Cyclin B / CDK1 Protein Levels | Marked Decrease [1] | H1299 cells | G2/M Phase Cell Cycle Arrest [1] |

| Cellular Proliferation | Inhibition (IC₅₀ values reported) [2] | H1299 cells | Growth Inhibition [2] |

| Apoptosis Regulation | |||

| Pro-apoptotic Bad, Bim | Up-regulation [1] | H1299 cells | Mitochondrial Apoptosis [1] |

| Pro-survival XIAP, Survivin | Down-regulation [1] | H1299 cells | Mitochondrial Apoptosis [1] |

| Migration & Metastasis | |||

| Cell Migration | Significant Inhibition [2] | H1299 cells (Wound Healing/Boyden Chamber) | Anti-metastatic Effect [2] |

| MMP-2 / MMP-9 Activity | Down-regulation [2] | H1299 cells | Reduced Cell Motility/Invasiveness [2] |

| MAPK Signaling | |||

| Phospho-ERK (p-ERK) | Up-regulation [2] | H1299 cells | Pro-apoptotic & Anti-migratory Roles [2] |

| Phospho-JNK (p-JNK) | Up-regulation [2] | H1299 cells | Role not fully confirmed via rescue [2] |

Table 2: Experimental Models and Key Assays for Investigating BPIQ

| Experimental Area | Model System | Key Assays/Methods | Primary Readout |

|---|---|---|---|

| In Vitro Efficacy | NSCLC H1299 Cell Line [1] [2] | Trypan Blue Exclusion Assay [2] | Proliferation/Growth Inhibition [2] |

| In Vivo Efficacy | Zebrafish Xenograft Model [1] | Tumor Xenograft [1] | Tumor Growth Inhibition [1] |

| Apoptosis Detection | NSCLC H1299 Cell Line [1] [2] | Annexin V/Propidium Iodide Staining + Flow Cytometry [2] | Apoptotic Cell Population [2] |

| Cell Cycle Analysis | NSCLC H1299 Cell Line [1] | Flow Cytometry [1] | Cell Cycle Phase Distribution (e.g., G2/M arrest) [1] |

| Migration Assessment | NSCLC H1299 Cell Line [2] | Wound-Healing Assay; Boyden's Chamber Assay [2] | Cell Migration Rate/Invasion [2] |

| Protein Analysis | Cell Lysates from H1299 [1] [2] | Western Blot [1] [2] | Protein Expression/Activation (e.g., Cyclins, Bim, p-ERK) [1] [2] |

| Protease Activity | Cell Culture Supernatant/Conditioned Media [2] | Zymography Assay [2] | MMP-2 and MMP-9 Enzymatic Activity [2] |

| Pathway Validation | H1299 with Pharmacologic Inhibitors [2] | MAPK Inhibition (e.g., ERKi) + Functional Assays [2] | Role of specific MAPK (JNK, ERK) in BPIQ effects [2] |

Detailed Experimental Protocols

Below are the detailed methodologies for key experiments cited in the research on BPIQ.

In Vivo Zebrafish Xenograft Model

- Purpose: To evaluate the anti-tumor efficacy of BPIQ in a live organism [1].

- Method: Human lung cancer cells (e.g., H1299) are first labeled with a fluorescent dye, such as CM-Dil. These labeled cells are then microinjected into the perivitelline space of zebrafish embryos at two days post-fertilization. After successful xenograft establishment, the zebrafish larvae are treated with BPIQ, typically by immersion in drug-containing water. A control group is immersed in a vehicle solution.

- Analysis: Tumor growth within the zebrafish is monitored and quantified over several days using fluorescence microscopy. The fluorescence intensity of the tumor area is measured and compared between the BPIQ-treated and control groups to assess the compound's efficacy in suppressing tumor growth [1].

Apoptosis Detection by Flow Cytometry

- Purpose: To quantify the percentage of cells undergoing apoptosis after BPIQ treatment [2].

- Method: Following BPIQ treatment, cells are collected and stained with a dual-dye kit containing Annexin V (conjugated to a fluorochrome like FITC) and propidium iodide (PI). Annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the plasma membrane in early apoptosis. PI is a DNA dye that is excluded from live and early apoptotic cells but penetrates the compromised membranes of late apoptotic and necrotic cells.

- Analysis: The stained cell suspension is analyzed using a flow cytometer. The populations are distinguished as follows: Annexin V-negative/PI-negative (live cells), Annexin V-positive/PI-negative (early apoptotic), Annexin V-positive/PI-positive (late apoptotic), and Annexin V-negative/PI-positive (necrotic) [2].

Cell Migration Assay (Wound Healing/Scratch Assay)

- Purpose: To assess the anti-migratory effect of BPIQ on lung cancer cells [2].

- Method: A confluent monolayer of H1299 cells is created in a culture dish. A sterile pipette tip or a similar tool is used to scratch a straight "wound" through the monolayer. The detached cells and debris are washed away, and fresh medium containing a sub-lethal (sub-IC₅₀) concentration of BPIQ is added. A control group receives vehicle only.

- Analysis: The wound area is imaged at the beginning (0 hours) and at regular intervals thereafter (e.g., 24, 48 hours). The width of the wound gap is measured using image analysis software, and the rate of gap closure (cell migration) is calculated and compared between treated and control groups [2].

Zymography Assay for MMP Activity

- Purpose: To detect the activity of Matrix Metalloproteinases (MMP-2 and MMP-9) in the conditioned media of BPIQ-treated cells [2].

- Method: Conditioned media is collected from cells treated with sub-IC₅₀ BPIQ. The proteins are separated by SDS-PAGE using a polyacrylamide gel that has been co-polymerized with gelatin, a substrate for MMPs. Following electrophoresis, the SDS is removed from the gel by washing in a Triton X-100 solution to allow the enzymes to renature. The gel is then incubated overnight at 37°C in an activation buffer suitable for MMPs.

- Analysis: The gel is stained with Coomassie Brilliant Blue. Where MMPs are active and have digested the gelatin, clear bands will appear against a blue background. The intensity of these clear bands corresponds to the level of MMP enzymatic activity [2].

Signaling Pathways and Experimental Workflows

The following diagrams, generated with Graphviz DOT language, illustrate the key signaling pathways and experimental logic involved in BPIQ's action.

Diagram 1: BPIQ-Induced Apoptosis, Cell Cycle Arrest, and Migration Inhibition

This diagram summarizes the core mechanistic findings of BPIQ's action in NSCLC H1299 cells.

BPIQ triggers apoptosis, cell cycle arrest, and anti-migration, with ERK playing a dual role [1] [2].

Diagram 2: Experimental Workflow for Investigating BPIQ's Dual Effects via ERK

This diagram outlines the key experimental steps used to dissect the dual roles of ERK signaling in BPIQ's effects.

Experimental workflow using ERK inhibition to validate its dual roles in BPIQ's effects [2].

Conclusion and Research Implications

The discovery of the dual role of ERK signaling is particularly critical for future drug development strategies. It suggests that the therapeutic outcome of BPIQ treatment could be optimized by strategically combining it with ERK pathway modulators—for instance, using an ERK inhibitor to enhance anti-metastatic efficacy after initial apoptosis-induced tumor reduction.

References

BPIQ-I: Compound Overview and Mechanism

BPIQ-I (also known as PD 159121) is a potent, ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. Its core function is to block the signaling pathways that drive the proliferation and survival of cancer cells.

The table below summarizes its basic chemical and biological profile:

| Property | Description |

|---|---|

| CAS Number | 174709-30-9 [1] |

| Molecular Formula | C₁₆H₁₂BrN₅ [1] |

| Molecular Weight | 354.20 g/mol [1] |

| Primary Target | EGFR Tyrosine Kinase [1] |

| Mechanism | ATP-competitive inhibitor [1] |

| Primary Effect | Anti-proliferative activity [1] |

Experimental Data and Protocols

Key experimental data demonstrates the anti-proliferative effects of this compound across various human cancer cell lines. The methodology for such assays is generally standardized in the field [2].

Anti-proliferative Activity (Cell Viability Assay)

A Cell Viability Assay was used to determine the concentration of this compound that inhibits 50% of cell growth (EC₅₀) after a 3-day treatment [1].

| Cell Line | Tissue Origin | This compound EC₅₀ (μM) |

|---|---|---|

| A-431 | Epidermoid carcinoma | >50 |

| MDA-MB-468 | Breast adenocarcinoma | 30 |

| U-87 | Glioblastoma | >50 |

| SKOV-3 | Ovarian adenocarcinoma | 6.5 |

| MDA-MB-231 | Breast adenocarcinoma | >50 |

In Vitro Kinase Inhibition Protocol

While a specific protocol for this compound was not detailed in the search results, kinase inhibition assays typically involve the following steps [2]:

- Preparation: The EGFR tyrosine kinase enzyme, ATP, and a specific protein substrate are prepared in a suitable reaction buffer.

- Inhibition: this compound is added to the reaction mixture at varying concentrations. As an ATP-competitive inhibitor, it competes with ATP for binding at the kinase's active site [1].

- Reaction & Detection: The kinase reaction is initiated by adding ATP and allowed to proceed. The phosphorylation of the substrate is then measured, often using techniques that detect radiometric or fluorescent signals.

- Analysis: The data is analyzed to calculate the IC₅₀ value, which represents the concentration of this compound required to inhibit 50% of the kinase activity.

Visualizing the Experimental Workflow

The diagram below outlines a typical workflow for evaluating a kinase inhibitor like this compound, from in vitro testing to in vivo validation, based on standard pre-clinical research practices [2] [3].

Typical pre-clinical workflow for evaluating a kinase inhibitor like this compound.

Research Context and Further Directions

- Related Compound: A structurally distinct compound also abbreviated BPIQ (a quinoline derivative) has demonstrated potent anti-cancer activity by inducing mitochondrial apoptosis in lung cancer cells, both in vitro and in a zebrafish xenograft model [3]. This highlights the research interest in this class of molecules.

- Broader Research Use: Kinase inhibitor libraries, which include compounds like this compound, are screened to identify key signaling pathways involved in diseases, showcasing their value in basic research [2].

References

BPIQ-I concentration for EGFR inhibition

Profile of BPIQ-I

This compound is identified as a potent and ATP-competitive inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase [1]. Its activity is summarized in the table below.

| Property | Description |

|---|---|

| Known Mechanism | ATP-competitive EGFR tyrosine kinase inhibitor [1]. |

| Reported Cellular Activity | Anti-proliferative activity observed in various cancer cell lines after 72-hour exposure [1]. |

| Key Limitation | No detailed experimental protocols or optimized working concentrations for specific assays (e.g., IC50 determination) are publicly available in the searched literature. |

Experimental Context and Alternatives

The search results indicate that definitive protocols for this compound are not available. The provided cell viability data can serve as a reference point, but you will need to determine optimal conditions empirically.

- Reported Cellular Activity: The anti-proliferative effect of this compound was assessed in a panel of cancer cell lines using an MTT assay after 72 hours of treatment [1]. The half-maximal effective concentration (EC₅₀) values are listed below.

| Cell Line | Reported EC₅₀ (μM) [1] |

|---|---|

| A-431 (Epidermoid carcinoma) | >50 |

| MDA-MB-468 (Breast cancer) | 30 |

| U-87 (Glioblastoma) | >50 |

| SKOV-3 (Ovarian cancer) | 6.5 |

| MDA-MB-231 (Breast cancer) | >50 |

- General Workflow for EGFR Inhibition: The methodology from other EGFR inhibitor studies can guide your experimental design [2]. The diagram below outlines a potential workflow for characterizing a compound like this compound.

Recommendations for Protocol Development

Based on standard practices in the field [2] [3], here are key considerations for establishing your own protocol with this compound.

- Start with a Dose-Response: Given the limited data, a broad dose-response curve (e.g., 0.1 µM to 100 µM) is essential to determine the appropriate inhibitory concentration for your specific cell line and assay conditions.

- Include Relevant Controls: Always include a positive control (e.g., a well-established EGFR inhibitor like gefitinib or erlotinib) and a vehicle control (e.g., DMSO) to validate your experimental system.

- Verify Target Engagement: To confirm that this compound is effectively inhibiting EGFR in your models, measure the levels of phosphorylated EGFR (p-EGFR) and its key downstream signaling molecules (e.g., p-ERK, p-AKT) via western blot.

- Contextualize with Broader Research: The field of EGFR inhibitor development is moving towards tackling resistance mutations (like T790M and C797S) and exploring novel scaffolds and binding modes, including allosteric inhibitors [4] [5] [6]. While this compound's profile against these mutants is unknown, this context is crucial for modern drug development.

References

- 1. This compound (PD 159121) | EGFR Tyrosine Kinase Inhibitor [medchemexpress.com]

- 2. Sensitivity and kinase activity of epidermal growth factor ... [pmc.ncbi.nlm.nih.gov]

- 3. Gene expression patterns that predict sensitivity to epidermal ... [bmcgenomics.biomedcentral.com]

- 4. Structure-Activity Relationship Studies Based on ... [pubmed.ncbi.nlm.nih.gov]

- 5. Second generation tyrosine kinase inhibitors for the treatment of... [transrespmed.springeropen.com]

- 6. Structure–Activity Relationships of Inactive‐Conformation ... [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BPIQ in In Vitro Cancer Research

Introduction and Compound Profile

BPIQ (2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinolin-11-one) is a novel synthetic derivative of the 6-arylindeno[1,2-c]quinoline family that demonstrates significant anti-cancer potential in in vitro models [1]. Research indicates that its anti-proliferative efficacy is comparable or superior to established quinoline-based chemotherapeutic agents like topotecan and irinotecan [1]. These application notes consolidate the established in vitro methodologies for evaluating BPIQ's mechanisms of action, focusing on its ability to induce cell cycle arrest, apoptosis, and oxidative stress in human cancer cell lines.

Mechanism of Action

BPIQ exerts its anti-cancer effects through a multi-faceted mechanism that disrupts key cellular processes in cancer cells.

- Induction of Cell Cycle Arrest: BPIQ treatment leads to a marked inhibition of cell proliferation by inducing a arrest at the G2/M phase of the cell cycle. This arrest is mechanistically linked to a significant decrease in the protein levels of key cell cycle regulators, cyclin B and cyclin-dependent kinase 1 (CDK1), disrupting the progression of the cell cycle [1].

- Activation of Mitochondrial Apoptosis: BPIQ triggers the intrinsic (mitochondrial) apoptotic pathway. This is characterized by a strategic shift in the balance of pro- and anti-apoptotic proteins. Treatment upregulates the expression of pro-apoptotic proteins such as Bad and Bim, while simultaneously down-regulating pro-survival proteins like XIAP and survivin [1]. This imbalance promotes mitochondrial outer membrane permeabilization, leading to the initiation of the caspase cascade and programmed cell death.

- Modulation of Reactive Oxygen Species (ROS): In specific cancer models, such as retinoblastoma (Y79 cell line), BPIQ induces apoptosis by significantly increasing intracellular levels of reactive oxygen species [2]. This elevated oxidative stress is associated with the activation of γH2AX, a sensitive marker for DNA double-strand breaks, indicating that BPIQ can cause substantial DNA damage [2]. The critical role of ROS in this process is confirmed by the fact that the ROS scavenger N-acetyl-L-cysteine (NAC) can significantly attenuate BPIQ-induced apoptosis [2].

The following diagram illustrates the interconnected signaling pathways through which BPIQ exerts its anti-cancer effects:

Experimental Models & Efficacy Data

The in vitro efficacy of BPIQ has been evaluated across a range of human cancer cell lines. The quantitative data below summarizes the anti-proliferative and pro-apoptotic effects observed in these models.

Table 1: Summary of BPIQ's In Vitro Anti-Cancer Effects Across Cell Lines

| Cell Line | Cancer Type | Key Findings | Primary Assays Used |

|---|---|---|---|

| H1299 [1] | Non-Small Cell Lung Cancer | Induction of G2/M phase arrest; Mitochondrial apoptosis (Bad/Bim ↑; XIAP/Survivin ↓) | MTT, Flow Cytometry (Cell Cycle/Apoptosis), Western Blot |

| Y79 [2] | Retinoblastoma | ROS-dependent apoptosis; γH2AX activation (DNA damage) | MTT, Flow Cytometry (Apoptosis/ROS), Western Blot |

| A2780 [3] | Ovarian Adenocarcinoma | Significant sensitivity to quinoline-based nanocomposites (P < 0.001) | MTT, Flow Cytometry (Apoptosis) |

| MCF-7 [3] | Breast Cancer | Pronounced sensitivity to quinoline-based nanocomposites (P < 0.001) | MTT |

Detailed Experimental Protocols

Cell Culture and Anti-Proliferative Assay (MTT)

This protocol is used to determine the inhibitory effect of BPIQ on cell growth.

- Principle: Metabolically active cells reduce yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

- Materials:

- Cancer cell lines (e.g., H1299, Y79).

- BPIQ, dissolved in DMSO or aqueous buffer [3].

- MTT reagent (5 mg/mL in PBS).

- Cell culture plates (96-well).

- Microplate reader.

- Procedure:

- Seed cells in 96-well plates at a density of 1 × 10⁴ cells per well and incubate for 24 hours to allow for attachment [3].

- Treat cells with BPIQ across a concentration gradient (e.g., 7.8 to 500 µg/mL). Include negative control (vehicle-only) wells [3].

- Incubate for the desired treatment period (e.g., 48 hours).

- Add MTT (20 µL of 5 mg/mL solution) to each well and incubate for 4 hours at 37°C in the dark [3].

- Dissolve formazan by removing the medium and adding 200 µL of dimethyl sulfoxide (DMSO) to each well [3].

- Measure absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the control. The half-maximal inhibitory concentration (IC₅₀) can be determined using non-linear regression analysis.

Apoptosis Analysis by Flow Cytometry

This protocol uses Annexin V and Propidium Iodide (PI) to distinguish between viable, early apoptotic, and late apoptotic/necrotic cells.

- Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane, where it binds to Annexin V-FITC. PI is a membrane-impermeant dye that stains DNA in cells with compromised membrane integrity (late apoptosis/necrosis).

- Materials:

- Annexin V-FITC apoptosis detection kit.

- Propidium Iodide (PI) Staining Solution (10 µg/mL in PBS) [4].

- Flow cytometry staining buffer (PBS with BSA).

- FACS tubes and flow cytometer.

- Procedure:

- Harvest and wash approximately 1 × 10⁵ to 1 × 10⁶ cells after BPIQ treatment. Centrifuge at 300 × g for 5 minutes and decant the supernatant [4].

- Resuspend the cell pellet in 100 µL of Flow Cytometry Staining Buffer [4].

- Stain cells by adding 5 µL of Annexin V-FITC and 5 µL of PI staining solution (10 µg/mL). Incubate for 5-15 minutes at room temperature in the dark [3] [4].

- Analyze cells immediately on a flow cytometer without washing. Set the stop count on the viable cell population [4].

- Data Interpretation:

- Annexin V-FITC⁻/PI⁻: Viable cells.

- Annexin V-FITC⁺/PI⁻: Early apoptotic cells.

- Annexin V-FITC⁺/PI⁺: Late apoptotic cells.

- Annexin V-FITC⁻/PI⁺: Necrotic cells.

Intracellular ROS Detection

This protocol measures the generation of reactive oxygen species in cells treated with BPIQ.

- Principle: Cell-permeable fluorogenic probes (e.g., DCFH-DA) are oxidized by ROS in the cell, producing a fluorescent compound that can be detected by flow cytometry or fluorescence microscopy.

- Materials:

- DCFH-DA (2',7'-Dichlorofluorescin diacetate) probe.

- Positive control (e.g., Hydrogen Peroxide, H₂O₂).

- N-acetyl-L-cysteine (NAC), an ROS scavenger [2].

- Procedure:

- Treat cells with BPIQ in the presence or absence of a pre-treatment with NAC (e.g., 1-2 hours prior to BPIQ) [2].

- Load probe by incubating cells with DCFH-DA (e.g., 10 µM) for 20-45 minutes at 37°C.

- Wash cells with PBS to remove excess probe.

- Analyze fluorescence immediately using a flow cytometer (FITC channel) or a fluorescence plate reader.

Critical Parameters and Troubleshooting

- BPIQ Solubility and Storage: BPIQ may require dissolution in DMSO. The final concentration of DMSO in cell culture media should not exceed 0.1-0.5% to avoid solvent toxicity. Prepare fresh stock solutions or store aliquots at -20°C.

- Appropriate Controls: Always include a vehicle control (e.g., DMSO at the same concentration used for BPIQ) and a positive control for each assay (e.g., a known apoptosis inducer like staurosporine for Annexin V/PI staining, or H₂O₂ for ROS detection).

- Optimization of Assay Conditions: Cell density, treatment duration, and BPIQ concentration ranges should be optimized for each specific cell line. Conduct preliminary experiments to establish linear ranges for the assays.

- ROS Assay Specificity: For the ROS detection assay, it is crucial to include an ROS scavenger like NAC as a control to confirm that the observed fluorescence signal is specifically due to ROS generation [2].

Conclusion

BPIQ is a promising quinoline-derived compound with demonstrated efficacy in multiple in vitro cancer models. Its mechanism is characterized by the induction of G2/M cell cycle arrest, mitochondrial apoptosis, and, in some cell types, ROS-mediated DNA damage. The protocols outlined herein for assessing proliferation, apoptosis, and oxidative stress provide a robust framework for further investigating the anti-cancer properties of BPIQ and related compounds in a research setting.

References

- 1. (PDF) BPIQ , a novel synthetic quinoline derivative, inhibits growth and... [scispace.com]

- 2. (PDF) Quinoline-Based Compound BPIQ Exerts Anti-Proliferative... [academia.edu]

- 3. Efficacy of graphene quantum dot-hyaluronic acid ... [pmc.ncbi.nlm.nih.gov]

- 4. rndsystems.com/resources/ protocols /flow-cytometry- protocol ... [rndsystems.com]

Workflow for a Zebrafish Xenograft Model in Drug Screening

The diagram below outlines the key stages of a typical zebrafish xenograft experiment for evaluating anti-cancer compounds like BPIQ-I.

Detailed Experimental Methodology

Here is a step-by-step protocol you can follow, compiling best practices from recent studies.

Zebrafish Embryo Preparation

- Strains and Husbandry: Use wild-type (e.g., AB strain) or transparent mutant lines (e.g.,

Casper). Maintain adult fish at 28°C on a 14/10-hour light/dark cycle [1]. - Embryo Collection: Collect embryos naturally spawned in the morning. Raise them in E3 embryo medium (5 mM NaCl, 0.17 mM KCl, 0.33 mM CaCl₂, 0.33 mM MgSO₄) at 28.5°C [1] [2].

- Dechorionation and Selection: At 48 hours post-fertilization (hpf), remove the chorion manually or enzymatically using pronase [1] [2]. Select normally developed embryos for injection. To prevent pigmentation, treat embryos with 0.003% 1-phenyl-2-thiourea (PTU) [2].

Cancer Cell Preparation

- Cell Culture: Culture your chosen human cancer cell line (e.g., HCT116 for colorectal cancer) using standard methods. The small size of zebrafish embryos means you need far fewer cells than mouse models [3] [4].

- Fluorescent Labeling: Label cells for easy tracking in vivo. Two common methods are:

- Harvesting for Injection: Harvest cells at ~80% confluence. Create a single-cell suspension at a high concentration of 100,000 to 500,000 cells/µL in sterile cell culture medium or PBS. Keep cells on ice before injection [1] [2].

Microinjection into Embryos

This critical step requires practice. Automated systems are emerging to improve reproducibility and throughput [5].

- Needle Preparation: Pull borosilicate glass capillaries into fine needles.

- Loading: Backload the cell suspension into the needle.

- Injection Setup: Anesthetize 48 hpf embryos in 0.04% Tricaine and align them on an agarose plate.

- Injection: Inject approximately 2 nL of cell suspension (containing 100-500 cells) into the target site. Common sites include:

- Post-Injection Care: After injection, transfer embryos to a recovery bath and then to fresh E3 medium. Incubate at 34°C, which is tolerable for zebrafish and more suitable for human cells [6] [1].

Drug Treatment with this compound

- Begin treatment at 24 hours post-injection (hpi), allowing cells to engraft.

- Sort xenografted embryos, discarding those without a clear fluorescent tumor mass.

- Individually transfer embryos to a multi-well plate (e.g., 24-well plate) for traceability.

- Prepare this compound in E3 embryo medium. The specific concentration for this compound needs to be determined empirically, as it was not specified in the search results.

- Refresh the drug-containing medium daily for the experiment's duration, typically 3 to 5 days [1].

Imaging and Quantification of Results

At the endpoint (e.g., 3 or 5 days post-injection), anesthetize embryos and image them using a fluorescent stereomicroscope.

- Primary Tumor Size: Measure the two-dimensional fluorescent area of the primary tumor in the PVS using image analysis software like Fiji/ImageJ [1].

- Metastasis: Count Circulating Tumor Cells (CTCs) in the vasculature or micrometastases in distant tissues like the tail [1].

- Alternative Quantification Method: For higher throughput, a PCR-based assay can quantify human-specific DNA or RNA in pooled zebrafish, correlating well with imaging results [2].

Key Experimental Parameters at a Glance

The tables below summarize critical quantitative data and methodological choices for your protocol.

Table 1: Critical Quantitative Parameters for the Protocol

| Parameter | Recommended Specification | Reference / Note |

|---|---|---|

| Embryo Age | 48 hours post-fertilization (hpf) | [1] [2] |

| Injection Volume | ~2 nL | [2] |

| Cell Number | 100 - 500 cells per embryo | Adapt based on cell type [1] [2] |

| Incubation Temp. | 34°C | A compromise for human cells and zebrafish [6] [1] |

| Assay Duration | 3 - 5 days | Short-term assay typical for larvae [4] [1] |

Table 2: Comparison of Endpoint Quantification Methods

| Method | Throughput | Key Advantage | Key Disadvantage |

|---|---|---|---|

| Fluorescence Imaging | Medium | Direct, visual spatial data on tumor size and location | Time-consuming image analysis; lower throughput |

| PCR-Based Assay | High | Highly sensitive; suitable for high-throughput drug screening | Loses spatial information; requires pooling embryos |

Expert Recommendations for this compound Testing

- Start with Imaging: For initial this compound tests, use fluorescence imaging to visually confirm its effects on the tumor.

- Validate with PCR: Once a effect is observed, use the PCR-based assay for dose-response studies or higher-throughput screening.

- Include Controls: Always include a control group treated with the drug vehicle (e.g., DMSO) to account for any non-specific effects. A group treated with a known chemotherapeutic can serve as a positive control.

- Automate for Scale: If your lab plans extensive screening, consider adopting automated microinjection and high-content imaging systems to greatly enhance reproducibility and throughput [7] [5].

References

- 1. A zebrafish colorectal xenograft model for chemotherapy ... [pmc.ncbi.nlm.nih.gov]

- 2. PCR-based zebrafish model for personalised medicine in ... [translational-medicine.biomedcentral.com]

- 3. The Zebrafish Xenograft Models for Investigating Cancer ... [pmc.ncbi.nlm.nih.gov]

- 4. Zebrafish Xenografts for Drug Discovery and Personalized ... [pmc.ncbi.nlm.nih.gov]

- 5. Automated microinjection for zebrafish xenograft models [nature.com]

- 6. A Preclinical Embryonic Zebrafish Xenograft Model to ... [pmc.ncbi.nlm.nih.gov]

- 7. A versatile, automated and high-throughput drug screening ... [pmc.ncbi.nlm.nih.gov]

Comprehensive Application Notes and Protocols for BPIQ-Induced Apoptosis Detection in NSCLC

Introduction to BPIQ and Apoptosis Detection

2,9-Bis[2-(pyrrolidin-1-yl)ethoxy]-6-{4-[2-(pyrrolidin-1-yl)ethoxy] phenyl}-11H-indeno[1,2-c]quinoline-11-one (BPIQ) is a synthetic quinoline derivative demonstrating significant anticancer potential through mitochondrial-mediated apoptosis in non-small cell lung cancer (NSCLC) cells [1]. BPIQ exhibits a dual mechanism of action, inducing both apoptosis at higher concentrations and inhibiting migration at sub-lethal concentrations through modulation of extracellular signal-regulated kinase (ERK) pathways [2] [1]. The compound belongs to a class of quinoline derivatives that share structural similarities with known anticancer agents like camptothecin, with recent research highlighting its potential for addressing chemoresistant lung cancers [3].

Apoptosis, or programmed cell death, is characterized by distinct biochemical and morphological changes including phosphatidylserine externalization, caspase activation, DNA fragmentation, and mitochondrial membrane depolarization [4] [5] [6]. Accurate detection of apoptosis is crucial for understanding disease mechanisms, evaluating drug efficacy, and advancing biomedical research, particularly in oncology drug development [5]. This document provides detailed application notes and standardized protocols for detecting and quantifying BPIQ-induced apoptosis in NSCLC models, incorporating both fundamental and advanced methodological approaches.

Principles of Apoptosis Detection via Annexin V/Propidium Iodide Assay

The Annexin V/propidium iodide (PI) staining method is widely considered the gold standard for detecting apoptotic cells [7] [5]. This technique leverages the fundamental biological process of phosphatidylserine (PS) translocation during early apoptosis. In viable cells, PS is predominantly confined to the inner leaflet of the plasma membrane through ATP-dependent enzymatic processes [7] [5]. During early apoptosis, this asymmetric distribution is lost through caspase-mediated cleavage of lipid flippases and activation of scramblases, resulting in PS exposure on the outer membrane leaflet [7].

Annexin V is a calcium-dependent phospholipid-binding protein with high affinity for exposed PS, allowing specific detection of early apoptotic cells when conjugated to fluorochromes [8] [5] [6]. Propidium iodide serves as a membrane integrity marker that is excluded from viable and early apoptotic cells but penetrates cells with compromised membranes, characteristic of late apoptosis and necrosis [8] [5]. The combination of these markers enables discrimination of multiple cell populations:

- Viable cells: Annexin V negative / PI negative

- Early apoptotic cells: Annexin V positive / PI negative

- Late apoptotic cells: Annexin V positive / PI positive

- Necrotic cells: Annexin V negative / PI positive

This approach provides a comprehensive view of cell health and death dynamics within heterogeneous populations, making it particularly valuable for quantifying the effects of potential therapeutic compounds like BPIQ [5].

BPIQ-Induced Apoptosis Detection Protocol

Materials and Reagents

Table 1: Required Reagents and Equipment

| Category | Specific Items |

|---|---|

| Cell Lines | NSCLC H1299, A549, or other relevant cell models |

| Reagents | BPIQ compound, Annexin V-FLUOS staining kit (or Annexin V conjugate + PI), binding buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl₂, pH 7.4), PBS buffer (pH 7.4), trypsin/EDTA |

| Equipment | Flow cytometer with appropriate lasers/filters, centrifuge, T25 culture flasks, polystyrene round-bottom tubes, pipettes |

| Controls | Untreated cells (negative control), staurosporine-treated cells (positive apoptosis control) |

Step-by-Step Protocol

Cell Preparation and BPIQ Treatment

- Seed NSCLC cells (H1299 or A549) at 1 × 10⁶ cells per T25 culture flask and allow to adhere for 24 hours [8] [1].

- Prepare BPIQ stock solution and treat cells with appropriate concentrations (typically 0-10 μM based on dose-response experiments) for 24-48 hours [1] [3].

- Include untreated controls and apoptosis-induced positive controls (e.g., 1 μM staurosporine) for assay validation.

Cell Harvesting

- Collect supernatant containing floating apoptotic cells and retain [8].

- Gently trypsinize adherent cells using non-enzymatic dissociation methods to preserve membrane integrity [5].

- Combine floating and trypsinized cells from the same treatment condition.

- Wash cells twice with cold PBS by centrifugation (300 × g for 5 minutes at room temperature) [8] [5].

Staining Procedure

- Resuspend cell pellet (approximately 1-2 × 10⁶ cells) in 400 μL of binding buffer [8] [5].

- Add 5 μL of Annexin V-FITC (or other fluorochrome conjugate) and 5 μL of propidium iodide (50 μg/mL stock solution) [5].

- Gently vortex or tap tubes to mix staining solution with cells.

- Incubate at room temperature for 15 minutes in the dark to prevent fluorochrome photobleaching [5].

Flow Cytometry Analysis

- Add 400 μL of additional binding buffer to each tube without washing to maintain calcium concentration for Annexin V binding [8] [5].

- Analyze samples promptly (within 1 hour) using a flow cytometer equipped with appropriate lasers and filters for the chosen fluorochromes.

- Collect a minimum of 10,000 events per sample to ensure statistical robustness [6].

Figure 1: Experimental Workflow for BPIQ-Induced Apoptosis Detection

Critical Experimental Considerations

- Calcium Dependency: Maintain calcium concentration in binding buffer (2.5 mM CaCl₂) as Annexin V binding is calcium-dependent [7] [5].

- Time Sensitivity: Process samples promptly after staining (within 1 hour) to prevent progression of apoptosis and preserve staining patterns [5].

- Controls Setup: Include unstained cells, single-stained controls (Annexin V only, PI only) for compensation, and appropriate biological controls for assay validation [5].

- Membrane Preservation: Use gentle detachment methods and avoid excessive vortexing to prevent mechanical disruption of membrane integrity [7] [5].

- BPIQ Treatment Optimization: Based on published studies, BPIQ IC₅₀ values in NSCLC cells are approximately 4.16 μM at 24 hours and 2.31 μM at 48 hours, providing guidance for treatment concentration ranges [1] [3].

Complementary Apoptosis Detection Methods

Mitochondrial Membrane Potential Assessment

BPIQ induces apoptosis through mitochondrial-mediated pathways, making assessment of mitochondrial function particularly relevant [1]. The JC-1 staining protocol provides a sensitive method for evaluating mitochondrial membrane potential (ΔΨm) [9] [6]:

- Principle: JC-1 dye forms red fluorescent aggregates in healthy mitochondria with high ΔΨm, but remains as green fluorescent monomers in depolarized mitochondria [6].

- Procedure: Treat cells with BPIQ, incubate with JC-1 dye (2-5 μM) for 15-30 minutes at 37°C, and analyze by flow cytometry or fluorescence microscopy [9].

- Interpretation: Decreased red/green fluorescence ratio indicates mitochondrial depolarization, an early event in intrinsic apoptosis [6].

DNA Fragmentation Analysis

DNA laddering assay detects internucleosomal DNA cleavage, a hallmark of late-stage apoptosis [4]:

- Procedure: Harvest BPIQ-treated cells, lyse with detergent buffer, and extract DNA. Precipitate with ethanol, digest with RNase, separate DNA on 2% agarose gel, and visualize with ethidium bromide [4].

- Interpretation: Apoptotic cells display characteristic ~200 bp DNA ladder pattern, while necrotic cells show DNA smearing [4].

- Limitations: This method is semi-quantitative and less sensitive than flow cytometry-based approaches [4].

Advanced Real-Time Apoptosis/Necrosis Discrimination

Genetically encoded FRET-based sensors enable real-time discrimination between apoptosis and necrosis at single-cell resolution [10]:

- Principle: Cells express caspase-sensitive FRET probe (ECFP-DEVD-EYFP) and mitochondrial-targeted DsRed [10].

- Procedure: Image BPIQ-treated cells in real-time; caspase activation decreases FRET ratio while retaining mitochondrial fluorescence (apoptosis), while necrotic cells lose FRET probe without ratio change but retain mitochondrial fluorescence [10].

- Advantages: Enables kinetic analysis of cell death progression and discrimination between primary necrosis and secondary necrosis following apoptosis [10].

Table 2: Comparison of Apoptosis Detection Methods for BPIQ Studies

| Method | Detection Principle | Applications in BPIQ Research | Sensitivity | Throughput |

|---|---|---|---|---|

| Annexin V/PI Flow Cytometry | PS externalization & membrane integrity | Quantification of early/late apoptosis, dose-response studies, kinetics | High | High |

| JC-1 Staining | Mitochondrial membrane potential | Detection of mitochondrial-mediated apoptosis, early apoptosis detection | Moderate | Moderate |

| DNA Fragmentation | Internucleosomal DNA cleavage | Confirmation of late-stage apoptosis, complementary endpoint analysis | Low | Low |

| FRET-Based Caspase Sensors | Caspase activation & membrane integrity | Real-time kinetics, apoptosis/necrosis discrimination, single-cell analysis | Very High | Moderate-High |

Data Interpretation and Troubleshooting

Flow Cytometry Data Analysis

- Gating Strategy: Begin by gating on intact cells based on forward and side scatter properties to exclude debris [5] [6].

- Quadrant Settings:

- Lower Left: Annexin V⁻/PI⁻ (viable cells)

- Lower Right: Annexin V⁺/PI⁻ (early apoptotic)

- Upper Right: Annexin V⁺/PI⁺ (late apoptotic)

- Upper Left: Annexin V⁻/PI⁺ (necrotic) [5]

- BPIQ-Specific Considerations: Studies indicate ERK plays a pro-apoptotic role in BPIQ-induced cell death, with Annexin V assays confirming this mechanism [1]. Expected results should show concentration-dependent increases in early and late apoptotic populations.

Troubleshooting Common Issues

Table 3: Troubleshooting Guide for BPIQ Apoptosis Assays

| Problem | Potential Causes | Solutions |

|---|---|---|

| High Background Apoptosis | Serum starvation, mechanical stress, prolonged trypsinization | Optimize culture conditions, use gentle detachment methods, include proper controls |

| Weak Annexin V Staining | Inadequate calcium, low Annexin V concentration, insufficient incubation | Verify calcium in buffer (2.5 mM), titrate Annexin V concentration, extend incubation to 15-20 min |

| Excessive Necrotic Population | BPIQ cytotoxicity, mechanical damage during processing | Test lower BPIQ concentrations, optimize treatment duration, minimize processing time |

| Poor Signal Separation | Inadequate compensation, antibody concentrations | Use single-stained controls for compensation, optimize fluorochrome concentrations |

BPIQ Mechanism Validation

To confirm the role of ERK in BPIQ-induced apoptosis, incorporate specific inhibitors into the experimental design:

- Treat NSCLC cells with BPIQ in presence or absence of ERK inhibitor (e.g., PD98059) [2] [1].

- Perform Annexin V/PI staining as described in Section 3.2.

- Compare apoptotic populations: reduced apoptosis with ERK inhibition validates ERK's pro-apoptotic role in BPIQ mechanism [1].

Figure 2: BPIQ Signaling Pathways in Apoptosis and Migration Inhibition

Conclusion

These application notes and protocols provide comprehensive methodologies for detecting and quantifying BPIQ-induced apoptosis in NSCLC models. The Annexin V/PI flow cytometry assay serves as a robust, quantitative approach for screening BPIQ efficacy and mechanism, while complementary methods like JC-1 staining and FRET-based caspase sensors offer additional insights into mitochondrial involvement and real-time kinetics. The dual role of ERK in mediating BPIQ-induced apoptosis while suppressing migration at sub-lethal concentrations presents unique considerations for experimental design and interpretation [1]. These standardized protocols enable reliable assessment of BPIQ's anticancer potential, supporting future development of quinoline-based therapeutics for chemoresistant lung cancers.

References

- 1. Dual roles of extracellular signal-regulated kinase (ERK) in quinoline... [pubmed.ncbi.nlm.nih.gov]

- 2. Dual roles of extracellular signal-regulated kinase (ERK) in ... [merckmillipore.com]

- 3. DFIQ, a Novel Quinoline Derivative, Shows Anticancer ... [mdpi.com]

- 4. DNA fragmentation analysis Apoptosis | Abcam protocol [abcam.com]

- 5. Annexin V PI Staining Guide for Apoptosis Detection [bosterbio.com]

- 6. From proliferation to mitochondrial membrane potential ... [nature.com]

- 7. Robust high-throughput kinetic analysis of apoptosis with ... [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for Apoptosis Assay by Flow Cytometry Using ... [pmc.ncbi.nlm.nih.gov]

- 9. | Thermo Fisher Scientific - BR Apoptosis Protocols [thermofisher.com]

- 10. A quantitative real-time approach for discriminating ... [nature.com]

Core Principles for Flow Cytometry Analysis

When studying a novel compound like BPIQ-I, a robust flow cytometry workflow can simultaneously analyze its effects on cell death, proliferation, and metabolic state. The following table summarizes key parameters that can be assessed in a single, integrated experiment [1].

| Parameter | Detection Method | Purpose | Key Readout |

|---|---|---|---|

| Cell Proliferation | CellTrace Violet (CFSE-like dye | Tracks division history and calculates proliferation rate [1]. | Number of cell generations; proportion of proliferating cells. |

| Cell Cycle Dynamics | Bromodeoxyuridine (BrdU) & Propidium Iodide (PI) | Identifies cell cycle phase (G1, S, G2) and intensity of DNA synthesis [1]. | Percentage of cells in G1, S, G2/M phases; BrdU signal intensity. |

| Apoptosis & Cell Death | Annexin V & Propidium Iodide (PI) | Distinguishes healthy, early apoptotic, late apoptotic, and necrotic cell populations [1]. | Percentages of cells in each death stage (Annexin V+/PI-, etc.). |

| Mitochondrial Membrane Potential | JC-1 Dye | Measures mitochondrial health and depolarization, an indicator of early apoptosis and metabolic stress [1]. | Ratio of JC-1 aggregates (high potential) to monomers (low potential). |

Detailed Experimental Protocol

This integrated protocol, adapted from a recent Nature publication, allows for the acquisition of up to eight different parameters from a single sample in one experiment [1]. The entire process takes approximately 5 hours.

Sample Preparation and Staining [1]

- Cell Seeding: Seed approximately 500,000 cells per condition in an appropriate culture plate and allow them to adhere.